molecular formula C7H10O2 B579282 (1R,2S)-1,2-Diacetylcyclopropane CAS No. 18289-17-3

(1R,2S)-1,2-Diacetylcyclopropane

Cat. No.: B579282
CAS No.: 18289-17-3
M. Wt: 126.155
InChI Key: DUWQAFUPZOVGTG-KNVOCYPGSA-N
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Description

(1R,2S)-1,2-Diacetylcyclopropane is a chiral cyclopropane derivative featuring two acetyl (CH₃CO-) groups attached to adjacent carbons on a strained three-membered carbon ring. Cyclopropane derivatives are often studied for their unique reactivity due to ring strain (~27 kcal/mol), which can enhance susceptibility to ring-opening reactions or stabilize transition states in catalytic processes.

Properties

CAS No.

18289-17-3

Molecular Formula

C7H10O2

Molecular Weight

126.155

IUPAC Name

1-[(1S,2R)-2-acetylcyclopropyl]ethanone

InChI

InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3/t6-,7+

InChI Key

DUWQAFUPZOVGTG-KNVOCYPGSA-N

SMILES

CC(=O)C1CC1C(=O)C

Synonyms

(1R,2S)-1,2-Diacetylcyclopropane

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents Configuration Notable Properties/Applications
(1R,2S)-1,2-Diacetylcyclopropane N/A* Two acetyl groups (1R,2S) High ring strain; potential synthetic intermediate for chiral molecules
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate 826-35-7 Two methyl ester groups (1R,2R) Used in asymmetric synthesis; ester groups enhance solubility in organic solvents
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid 1932788-82-3 Methoxycarbonyl + acetic acid (1S,2R) Polar functional groups suggest use in peptide/protein conjugation
Dl-Trans-Cyclopropane-1,2,3-tricarboxylic acid methyl ester 717-69-1 Three methyl ester groups Trans (racemic) High polarity; potential ligand for metal coordination

Functional Group Impact on Reactivity and Stability

  • Acetyl vs. Ester Groups :

    • Acetyl (ketone) groups are electron-withdrawing, increasing electrophilicity of the cyclopropane ring. This may enhance susceptibility to nucleophilic attack (e.g., in ring-opening reactions).
    • Ester groups (e.g., in 826-35-7) offer resonance stabilization, improving thermal stability but requiring harsher conditions for hydrolysis compared to acetyl derivatives.
  • For example, highlights that stereochemistry in cyclopropane-containing compounds (e.g., BH4) can affect enzyme binding, though in vivo efficacy may remain elusive due to complex biological factors.

Physicochemical Properties

  • Solubility: Esters (e.g., 826-35-7) generally exhibit higher solubility in non-polar solvents compared to acetylated analogs due to reduced hydrogen bonding capacity.
  • Thermal Stability : Acetyl groups may destabilize the cyclopropane ring compared to esters, as ketones lack the stabilizing resonance of esters.

Research Findings and Limitations

  • In Vitro vs. In Vivo Behavior : demonstrates that cyclopropane-containing compounds like BH4 can exhibit in vitro chaperone effects (e.g., increased TPH2 thermostability) but fail to translate to in vivo efficacy, underscoring the complexity of biological systems. This suggests that (1R,2S)-1,2-Diacetylcyclopropane’s stereochemistry and substituents may require optimization for therapeutic applications.
  • Data Gaps : Direct experimental data on the target compound’s reactivity or biological activity are absent in the provided evidence. Comparisons rely on structural inferences from analogs like 826-35-7 and 717-69-1.

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